- A New Approach to the Synthesis of β-Hydroxy-α-amino Acids Using (Arylthio)nitrooxiranes, Journal of Organic Chemistry, 1995, 60(20), 6431-40
Cas no 933-00-6 (Hypochlorothioous acid,4-methylphenyl ester)
Hypochlorothioous acid,4-methylphenyl ester Chemical and Physical Properties
Names and Identifiers
-
- Hypochlorothioous acid,4-methylphenyl ester
- 4-Methylphenylsulfenyl chloride
- 4-Toluenesulfenyl chloride
- 4-Tolylsulfenyl chloride
- p-Methylbenzenesulfenyl chloride
- p-Methylphenylsulfenyl chloride
- p-Tolylsulfenyl chloride
- 4-Methylbenzenesulfenyl chloride (ACI)
- p-Toluenesulfenyl chloride (6CI, 7CI, 8CI)
- [(4-Methylphenyl)sulfanyl]chlorane
- p-Tolyl hypochlorothioate
- RSGBMGFQNOGIPC-UHFFFAOYSA-N
- p-toluenesulfenyl chloride
- p-tolyl hypochlorothioite
- P-TOLUENESULFENYLCHLORIDE
- 4-methylbenzenesulfenyl chloride
- Benzenesulfenyl chloride, 4-methyl-
- p-tolylhypochlorothioite
- SCHEMBL2022538
- (4-methylphenyl) thiohypochlorite
- thiohypochlorous acid p-tolyl ester
- 933-00-6
-
- Inchi: 1S/C7H7ClS/c1-6-2-4-7(9-8)5-3-6/h2-5H,1H3
- InChI Key: RSGBMGFQNOGIPC-UHFFFAOYSA-N
- SMILES: ClSC1C=CC(C)=CC=1
Computed Properties
- Exact Mass: 157.9956991g/mol
- Monoisotopic Mass: 157.9956991g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 85
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 3.2
- Topological Polar Surface Area: 25.3Ų
Experimental Properties
- Density: 1.20
- Boiling Point: 281 ºC
- Flash Point: 120 ºC
Hypochlorothioous acid,4-methylphenyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| 1PlusChem | 1P00GUZ7-1g |
p-Toluenesulfenylchloride |
933-00-6 | 1g |
$192.00 | 2023-12-16 | ||
| 1PlusChem | 1P00GUZ7-5g |
p-Toluenesulfenylchloride |
933-00-6 | 5g |
$558.00 | 2023-12-16 | ||
| 1PlusChem | 1P00GUZ7-10g |
p-Toluenesulfenylchloride |
933-00-6 | 10g |
$970.00 | 2023-12-16 | ||
| Aaron | AR00GV7J-1g |
p-Toluenesulfenylchloride |
933-00-6 | 98% | 1g |
$307.00 | 2025-02-13 | |
| Aaron | AR00GV7J-5g |
p-Toluenesulfenylchloride |
933-00-6 | 98% | 5g |
$919.00 | 2025-02-13 | |
| Aaron | AR00GV7J-10g |
p-Toluenesulfenylchloride |
933-00-6 | 98% | 10g |
$1619.00 | 2025-02-13 |
Hypochlorothioous acid,4-methylphenyl ester Production Method
Production Method 1
Production Method 2
Production Method 3
- Palladium-Catalyzed Regio- and Stereoselective Chlorothiolation of Terminal Alkynes with Sulfenyl Chlorides, Chemistry - An Asian Journal, 2014, 9(1), 58-62
Production Method 4
- p-Toluenesulfenyl chloride, Organic Syntheses, 1955, 35, 99-101
Production Method 5
- Cyclofunctionalization of 2-allylphenols with sulfur chlorides. III. 2-(Arylthiomethyl)-2,3-dihydrofuro[3,2-h]quinolines from 7-allyl- and 7-methallyl-8-hydroxyquinoline, respectively, and arylsulfenyl chlorides, Journal fuer Praktische Chemie (Leipzig), 1989, 331(1), 136-40
Production Method 6
- Iterative one-pot synthesis of oligosaccharides, Angewandte Chemie, 2004, 43(39), 5221-5224
Production Method 7
- Sulfur substituted organotin compounds. IX. Formation of [(3-chloro-4-o-nitrophenylthio)butyl]triphenyltin, Ph3SnCH2CH2CHClCH2SC6H4NO2-o, from reaction of 4-butenyltriphenyltin and o-nitrobenzenesulfenyl chloride, Journal of Organometallic Chemistry, 1982, 235(1), 37-41
Production Method 8
- Thiol and H2S mediated NO generation from nitrate at copper(II), ChemRxiv, 2022, 1, 1-6
Production Method 9
- Allicin-Inspired Heterocyclic Disulfides as Novel Antimicrobial Agents, Journal of Agricultural and Food Chemistry, 2022, 70(37), 11782-11791
Production Method 10
- The asymmetric desymmetrisation of meso compounds, 2000, , ,
Production Method 11
- Synthesis of Disaccharide Nucleosides by the O-Glycosylation of Natural Nucleosides with Thioglycoside Donors, Chemistry - An Asian Journal, 2015, 10(3), 740-751
Production Method 12
- Studies of aromatic disulfides. VII. Synthesis of asymmetric aromatic and aliphatic-aromatic disulfides, Zhurnal Organicheskoi Khimii, 1977, 13(2), 370-4
Production Method 13
- Thiol and H2S-Mediated NO Generation from Nitrate at Copper(II), Journal of the American Chemical Society, 2023, 145(22), 12007-12012
Production Method 14
1.2 Reagents: Water Solvents: Ethyl acetate ; rt
- Generation of Oxazolidine-2,4-diones Bearing Sulfur-Substituted Quaternary Carbon Atoms by Oxothiolation/Cyclization of Ynamides, Chemistry - A European Journal, 2016, 22(7), 2532-2538
Production Method 15
- Radical-polar crossover allenylation of alkenes: Divergent synthesis of homoallenic alcohols and amides, Chem Catalysis, 2023, 3(4),
Production Method 16
- One-Pot Tandem Oxidative Bromination and Amination of Sulfenamide for the Synthesis of Sulfinamidines, Journal of Organic Chemistry, 2023, 88(7), 4581-4591
Production Method 17
- Synthesis of Chiral Sulfonimidoyl Chloride via Desymmetrizing Enantioselective Hydrolysis, Journal of the American Chemical Society, 2023, 145(9), 5439-5446
Production Method 18
- Sulfane Decreases the Nucleophilic Reactivity of Zinc Thiolates: Implications for Biological Reactive Sulfur Species, Journal of the American Chemical Society, 2022, 144(45), 20630-20640
Production Method 19
- Nickel-Catalyzed Carbonylative Synthesis of α,β-Unsaturated Thioesters from Vinyl Triflates and Arylsulfonyl Chlorides, Organic Letters, 2022, 24(22), 4009-4013
Production Method 20
- Directed, nickel-catalyzed 1,2-alkylsulfenylation of alkenyl carbonyl compounds, Chemical Science, 2022, 13(22), 6567-6572
Hypochlorothioous acid,4-methylphenyl ester Raw materials
Hypochlorothioous acid,4-methylphenyl ester Preparation Products
Hypochlorothioous acid,4-methylphenyl ester Related Literature
-
Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
-
Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
-
Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
-
Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
Additional information on Hypochlorothioous acid,4-methylphenyl ester
Comprehensive Analysis of Hypochlorothioous acid,4-methylphenyl ester (CAS No. 933-00-6)
Hypochlorothioous acid,4-methylphenyl ester (CAS No. 933-00-6) is a specialized chemical compound that has garnered attention in recent years due to its unique molecular structure and potential applications. This compound, often referred to by its systematic name or CAS number, belongs to a class of organosulfur derivatives with intriguing reactivity profiles. Researchers and industrial chemists have shown growing interest in this substance as they explore novel synthetic pathways and functional materials.
The molecular architecture of Hypochlorothioous acid,4-methylphenyl ester combines a 4-methylphenyl moiety with a hypochlorothioous acid functional group, creating a distinctive balance of stability and reactivity. This combination makes the compound particularly interesting for studying electrophilic substitution reactions and radical-mediated transformations, topics that currently dominate discussions in advanced organic chemistry forums and research publications.
Recent literature searches indicate that professionals frequently inquire about "synthesis methods for Hypochlorothioous acid derivatives" and "applications of 4-methylphenyl esters." These search trends reflect the compound's relevance in developing new photocatalysts and polymer modifiers, areas experiencing significant growth in materials science. The presence of both sulfur and chlorine in its structure offers unique opportunities for creating cross-coupling reactions, a hot topic in green chemistry initiatives.
From a spectroscopic perspective, CAS 933-00-6 exhibits characteristic signals that make it identifiable through NMR analysis and mass spectrometry. Analytical chemists often discuss its distinctive fragmentation patterns in mass spectra and the diagnostic proton environments visible in 1H-NMR. These features have made it a subject of interest in method development studies for organosulfur compound analysis.
The thermal behavior of Hypochlorothioous acid,4-methylphenyl ester has become a focus area for researchers investigating thermal stability of specialty esters. Differential scanning calorimetry studies reveal interesting phase transitions that contribute to discussions about molecular packing and intermolecular interactions in crystalline materials. These properties are particularly relevant to scientists working on advanced material design and molecular engineering.
In the context of industrial applications, queries about "handling procedures for 4-methylphenyl compounds" and "storage conditions for sulfur-containing esters" appear frequently in professional databases. While the compound shows promise in several technical applications, proper material compatibility assessment remains crucial, especially when considering its use in specialty coating formulations or as a chemical intermediate in multi-step syntheses.
Environmental chemists have shown interest in the degradation pathways of Hypochlorothioous acid,4-methylphenyl ester, particularly regarding its behavior under various oxidative conditions. Studies addressing "fate of aromatic esters in aquatic systems" often reference this compound as a model substrate for understanding sulfur-containing pollutant transformation mechanisms. These investigations contribute valuable data to environmental risk assessment models.
The computational chemistry community has engaged with CAS 933-00-6 through molecular modeling studies examining its electronic structure and reactive sites. Density functional theory calculations have provided insights into its frontier molecular orbitals, information that proves valuable for predicting its behavior in catalytic systems and electron transfer processes. These computational approaches align with current trends toward in silico chemical design.
Safety considerations regarding Hypochlorothioous acid,4-methylphenyl ester frequently appear in professional discussions, particularly concerning "personal protective equipment for sulfur compounds" and "laboratory handling of reactive esters." While not classified as highly hazardous, its proper management follows established protocols for chemical hygiene and waste disposal of organosulfur materials, topics receiving increased attention in laboratory safety training programs.
Emerging research directions for 933-00-6 include its potential as a building block for functionalized materials and its role in click chemistry applications. The compound's ability to participate in diverse bond-forming reactions makes it a candidate for creating molecular architectures with tailored properties. These developments connect with broader scientific interests in precision synthesis and molecular diversity generation.
Analytical method development for Hypochlorothioous acid,4-methylphenyl ester continues to evolve, with recent publications describing improved chromatographic separation techniques and spectroscopic identification protocols. These advancements address the growing need for reliable quality control methods in chemical production and research applications, particularly for compounds with complex spectral signatures.
In academic settings, CAS 933-00-6 serves as an educational tool for demonstrating spectral interpretation and reaction mechanism analysis. Its well-defined chemical behavior makes it suitable for advanced laboratory coursework in organic chemistry programs, where students examine structure-reactivity relationships and functional group transformations.
The commercial availability of Hypochlorothioous acid,4-methylphenyl ester through specialty chemical suppliers has facilitated its adoption in various research programs. Procurement specialists often search for "reliable sources for 4-methylphenyl esters" and "bulk quantities of specialty sulfur compounds," reflecting the compound's transition from laboratory curiosity to practical research material. This accessibility supports its growing role in applied chemistry projects across multiple disciplines.
Future perspectives on 933-00-6 research may explore its potential in energy storage materials and electronic applications, given the increasing interest in sulfur-containing compounds for these technologies. The compound's unique combination of aromatic and reactive sulfur functionalities positions it as an interesting candidate for developing new redox-active materials and charge transport systems in advanced device applications.
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